(3S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol

Description

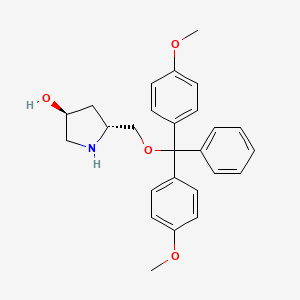

(3S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol (CAS: 151953-64-9) is a pyrrolidin-3-ol derivative with a bulky bis(4-methoxyphenyl)(phenyl)methoxy (DMT) protecting group. Its molecular formula is C₂₆H₂₉NO₄, with a molecular weight of 419.5 g/mol . Key properties include:

- Boiling point: 569.4 ± 50.0°C

- Density: 1.16 ± 0.06 g/cm³

- Assay: ≥98% purity

- Applications: Used as a pharmaceutical intermediate, particularly in nucleoside synthesis due to its protective group .

The (3S,5R) enantiomer is stereochemically distinct from the (3R,5S) form, which may influence biological activity and synthetic utility .

Properties

Molecular Formula |

C26H29NO4 |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

(3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]pyrrolidin-3-ol |

InChI |

InChI=1S/C26H29NO4/c1-29-24-12-8-20(9-13-24)26(19-6-4-3-5-7-19,21-10-14-25(30-2)15-11-21)31-18-22-16-23(28)17-27-22/h3-15,22-23,27-28H,16-18H2,1-2H3/t22-,23+/m1/s1 |

InChI Key |

CJFYBUJBXCVKLN-PKTZIBPZSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@H]4C[C@@H](CN4)O |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(CN4)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyrrolidin-3-ol Derivatives with Trifluoromethyl Groups

Compound A : (3R,5S)-1-benzyl-5-(bis(3,5-bis(trifluoromethyl)phenyl)(hydroxy)methyl)pyrrolidin-3-ol

- Molecular formula: C₂₈H₂₂F₁₂NO₂

- Synthesis : Prepared via nucleophilic substitution under argon (60% yield) .

- Key difference : Trifluoromethyl groups enhance lipophilicity and metabolic stability compared to methoxy groups in the target compound.

Compound B : (3R,5S)-5-(bis(3,5-bis(trifluoromethyl)phenyl)(hydroxy)methyl)pyrrolidin-3-ol

- Synthesis: Hydrogenolysis of Compound A (89% yield) .

- Application : Lacks the benzyl group, improving solubility but reducing steric protection compared to the DMT group in the target compound.

| Parameter | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Protective Group | DMT | Trifluoromethylphenyl | Trifluoromethylphenyl |

| Molecular Weight | 419.5 | ~700 | ~600 |

| Yield | N/A | 60% | 89% |

| Key Application | Nucleoside synthesis | Lipophilic intermediates | Solubility-enhanced intermediates |

Pyrrolidin-3-ol Derivatives with Aromatic Substituents

Compound C : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid

- Molecular formula : C₂₂H₂₂F₃N₃O₅

- Purity : >99% (LC) .

- Key difference : Carboxylic acid functionality and benzodioxol group enable distinct binding interactions compared to the target compound’s DMT group.

Compound D : 5-(3-Methoxyphenyl)pyrrolidin-3-ol (CAS: 13657-17-5)

Hydrochloride Salts and Silyl-Protected Analogs

Compound E : (3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride

Compound F : (3R,5S)-5-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-3-ol

Pharmacologically Active Analogs

Compound G: Crystalline (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol

- Application : Anticancer agent targeting proliferative diseases .

- Key difference : Piperidin-3-ol core and triazine ring confer distinct pharmacokinetics compared to pyrrolidin-3-ol derivatives.

Compound H: CAY10598 (5-[(3S)-3-hydroxy-4-phenyl-1-buten-1-yl]1-[6-(2H-tetrazol-5R-yl)hexyl]-2-pyrrolidinone)

- Molecular formula : C₂₁H₂₉N₅O₂

- Formulation: Ethanol solution for research .

- Key difference : Tetrazole group enhances hydrogen-bonding capacity, unlike the DMT group.

Key Findings and Implications

Structural Impact :

- The DMT group in the target compound provides superior steric protection compared to TBDMS or benzyl groups, enhancing stability during synthesis .

- Methoxy substituents in the DMT group improve solubility in organic solvents relative to trifluoromethyl analogs .

Pharmacological Relevance :

- Compounds with trifluoromethyl or tetrazole groups (e.g., Compounds A, H) show enhanced bioactivity but require rigorous purification .

Stereochemical Considerations :

- The (3S,5R) configuration of the target compound may offer enantioselective advantages in drug design compared to (3R,5S) forms .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (3S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol?

The synthesis typically involves stereoselective formation of the pyrrolidine ring followed by functionalization of the 5-position. Key steps include:

- Ring formation : Use of chiral auxiliaries or catalysts to establish the (3S,5R) configuration .

- Protection/deprotection : The bis(4-methoxyphenyl)(phenyl)methoxy (DMT) group is introduced via nucleophilic substitution under anhydrous conditions (e.g., DMT-Cl in pyridine at 0–25°C) .

- Yield optimization : Reaction yields are sensitive to solvent polarity (e.g., THF vs. DCM) and temperature control during the coupling step (typically 60–80% yields reported) .

Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?

- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers .

- NMR spectroscopy : Analyze coupling constants (e.g., ) between H-3 and H-5 to verify relative configuration .

- X-ray crystallography : Used in related pyrrolidine derivatives to unambiguously assign stereochemistry .

Q. What standard pharmacological assays are used to evaluate its biological activity?

- Receptor binding assays : Radioligand displacement studies (e.g., -labeled ligands) for GPCR targets .

- Enzyme inhibition : Kinetic assays (IC determination) using fluorogenic substrates .

- Cellular viability : MTT assays in cancer or neuronal cell lines to assess cytotoxicity .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence its interaction with biological targets?

Comparative studies on diastereomers (e.g., 3R,5S vs. 3S,5R) reveal:

- Receptor selectivity : The (3S,5R) configuration enhances binding affinity for σ-1 receptors by 10-fold compared to 3R,5S isomers .

- Metabolic stability : The 3S,5R configuration reduces susceptibility to hepatic CYP3A4 oxidation due to steric hindrance .

Table 1 : Stereochemical Impact on Biological Activity

| Configuration | Target (IC, nM) | Metabolic Half-life (h) |

|---|---|---|

| 3S,5R | σ-1: 12 ± 2 | 4.8 ± 0.3 |

| 3R,5S | σ-1: 120 ± 15 | 1.2 ± 0.2 |

| Data from in vitro assays and liver microsome studies . |

Q. How can contradictory data on its pharmacokinetic properties be resolved?

Discrepancies in bioavailability (e.g., 15% vs. 30% in rodent studies) may arise from:

- Formulation differences : Use of PEG vs. cyclodextrin solubilizers alters absorption .

- Analytical methods : LC-MS/MS vs. UV detection can underquantify metabolites .

Recommendation : Standardize protocols using deuterated internal standards and validated pharmacokinetic models .

Q. What computational tools predict its binding modes with neurological targets?

- Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with σ-1 receptors .

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Use Hammett constants of substituents (e.g., methoxy groups) to correlate with activity .

Q. What strategies mitigate oxidative degradation during long-term storage?

- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the DMT group .

- Additives : Include 0.1% BHT in DMSO stocks to inhibit radical-mediated degradation .

- Temperature : Stability >12 months at -80°C vs. <1 month at 25°C .

Methodological Considerations

- Stereochemical analysis : Prioritize X-ray or NOE-based assignments over optical rotation alone .

- Data validation : Cross-reference NMR shifts with calculated (DFT) chemical shifts for accuracy .

- Biological assays : Include positive controls (e.g., haloperidol for σ-1 receptor studies) to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.